Spantide II (D-Lys(Nic)1-Pro2-Pal(3)3-Pro4-D-Phe(Cl2)5-Asn6-D-Trp7-Phe8-D-Trp9- Leu10-Nle11- NH2) is a synthetic undecapeptide analog of substance P, a naturally occurring tachykinin neuropeptide []. Key structural modifications in Spantide II compared to substance P include seven amino acid substitutions: two natural L-amino acids, one unnatural L-amino acid, and four unnatural D-amino acids []. These modifications contribute to its enhanced potency and reduced neurotoxicity compared to earlier analogs like Spantide []. Spantide II acts as a potent and selective antagonist at the neurokinin-1 receptor (NK-1R), effectively blocking the binding and downstream signaling of substance P []. This antagonistic property makes Spantide II a valuable tool for studying the physiological and pathological roles of substance P in various systems.
Spantide II is a synthetic peptide that serves as a potent antagonist of the neurokinin-1 receptor, which is primarily activated by substance P, a neuropeptide involved in pain perception and inflammatory processes. Spantide II has garnered attention for its potential therapeutic applications in managing pain and other conditions associated with substance P signaling.
Spantide II was developed as a derivative of substance P and has been extensively studied for its pharmacological properties. It is synthesized through solid-phase peptide synthesis techniques, allowing for precise control over its structure and purity.
Spantide II falls under the category of tachykinin receptor antagonists, specifically targeting the neurokinin-1 receptor. It is classified as a non-selective antagonist, meaning it can inhibit the activity of various tachykinins at their respective receptors.
The synthesis of Spantide II typically involves solid-phase peptide synthesis, a widely used methodology in peptide chemistry. This process allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid support. The following technical details outline the synthesis process:
Spantide II's molecular structure consists of a sequence of amino acids that confer its biological activity. The specific sequence and arrangement of these amino acids are critical for its interaction with the neurokinin-1 receptor.
The structural integrity and conformation of Spantide II are essential for its efficacy as a receptor antagonist.
High-resolution mass spectrometry is employed to confirm the identity and purity of Spantide II during synthesis. Analytical techniques such as nuclear magnetic resonance spectroscopy may also be used to elucidate its structure further.
Spantide II undergoes various chemical reactions during its synthesis and when it interacts with biological systems:
The stability and degradation profiles of Spantide II have been analyzed using reverse-phase high-performance liquid chromatography methods, providing insights into its shelf-life and storage conditions.
Spantide II exerts its pharmacological effects by binding to the neurokinin-1 receptor, blocking the action of substance P. This inhibition prevents the receptor from mediating pain signals and inflammatory responses associated with substance P activation.
Research indicates that Spantide II demonstrates high affinity for the neurokinin-1 receptor, with binding studies revealing an IC₅₀ value that reflects its potency as an antagonist . This mechanism positions Spantide II as a candidate for therapeutic use in conditions where substance P plays a significant role.
Spantide II has several potential applications in scientific research and medicine:
The development of Spantide II ([D-Arg1, D-Trp7,9, Leu11] Substance P) represents a pivotal advancement in the quest for effective tachykinin receptor antagonists. Its creation in the early 1990s was driven by the need to overcome limitations of earlier antagonists like Spantide I, which exhibited significant drawbacks including neurotoxic effects and histamine-releasing properties that complicated experimental interpretations. Spantide II emerged as a second-generation peptide antagonist specifically engineered to address these deficiencies while maintaining potent receptor antagonism [1] [4].
The structural modifications defining Spantide II—D-Arg at position 1, D-Trp at positions 7 and 9, and Leu at position 11—were strategically chosen based on structure-activity relationship (SAR) studies of the Substance P (SP) molecule. These alterations significantly reduced its histamine-releasing capacity compared to its predecessor while enhancing receptor binding affinity. Early pharmacological assessments demonstrated that Spantide II exhibited approximately 10-fold greater potency than Spantide I as an NK-1 antagonist in the guinea-pig ileum assay, establishing its superiority as an experimental tool. Importantly, unlike Spantide I, Spantide II was found to be devoid of local anesthetic-like effects on action potentials of the frog sciatic nerve, suggesting it did not produce general neurosuppressive effects that could confound functional studies [1] [4] [6].
This period of development coincided with critical advancements in neuropeptide pharmacology, particularly the definitive classification of tachykinin receptor subtypes (NK-1, NK-2, NK-3). Spantide II played an instrumental role in this classification process by providing researchers with a more selective pharmacological tool to dissect the physiological roles of Substance P and related tachykinins. Its introduction enabled more precise investigations into neurogenic inflammation, pain pathways, and the neuroimmune axis without the confounding issues that plagued earlier antagonists [4] [6].
Spantide II served as a prototypical peptide antagonist during a transformative period in neuropeptide research. Prior to the development of non-peptide antagonists like aprepitant, peptide-based compounds such as Spantide II were indispensable tools for mapping the functional anatomy of tachykinin systems. Researchers leveraged Spantide II to provide crucial evidence for the involvement of Substance P in nociceptive processing, neurogenic inflammation, and central nervous system functions, particularly through intracerebroventricular and intrathecal administration studies [5] [7].
One of Spantide II's most significant contributions was in resolving receptor subtype selectivity controversies. Research demonstrated that Spantide II possessed approximately 10-fold selectivity for NK-1 receptors over NK-2 receptors, with negligible activity at NK-3 receptors. This selectivity profile was established through systematic evaluation in monoreceptor bioassays: Spantide II antagonized SP-induced contractions in guinea-pig ileum (NK-1-mediated) with pA2 values of approximately 6.5-7.5, while showing lower potency in rabbit pulmonary artery (NK-2-mediated; pA2 5.9-7.2) and no activity in rat portal vein (NK-3-mediated) [1] [4].
The compound also played a pivotal role in characterizing species-dependent receptor differences. Notably, Spantide II exhibited distinct activity at the NK-2 receptor subtype present in hamster trachea compared to other preparations, highlighting the existence of what would later be classified as NK-2A and NK-2B receptor subtypes. This finding had profound implications for understanding interspecies variations in tachykinin responses and drug development [4].
Table 1: Key Pharmacological Properties of Spantide II
Property | Value/Characteristic | Experimental System | Significance |
---|---|---|---|
Primary Target | NK-1 receptor | Guinea-pig ileum | High affinity antagonist |
Secondary Target | NK-2 receptor | Rabbit pulmonary artery | Moderate affinity |
NK-3 Activity | Inactive | Rat portal vein | Confirmed selectivity profile |
Water Solubility | Improved vs. Spantide I | Physicochemical analysis | Enhanced experimental utility |
Histamine Release | Reduced vs. Spantide I | Rat peritoneal mast cells | Fewer confounding effects |
Neurosuppressive Effects | Absent | Frog sciatic nerve preparation | Specific receptor action |
Beyond receptor characterization, Spantide II facilitated critical methodological refinements. Its improved water solubility profile compared to earlier peptide antagonists enhanced formulation flexibility for in vivo studies. Furthermore, the demonstration that Spantide II was "without effect on electrically evoked cholinergic responses of the isolated rabbit iris sphincter and on electrically evoked sympathetic responses of the guinea-pig vas deferens" established its specificity for tachykinin receptors rather than general interference with autonomic neurotransmission [1]. This pharmacological specificity made it a preferred tool for dissecting complex neurogenic responses where multiple neurotransmitter systems coexist.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1